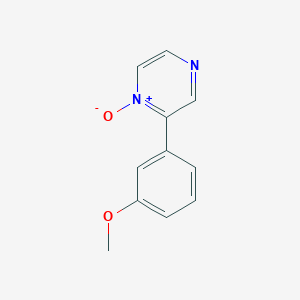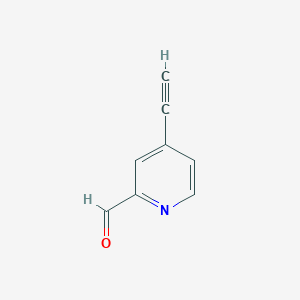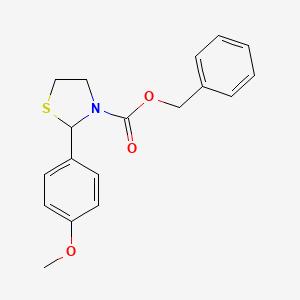
Benzyl 2-(4-methoxyphenyl)-1,3-thiazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(4-methoxyphenyl)-1,3-thiazolidine-3-carboxylate is an organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-methoxyphenyl)-1,3-thiazolidine-3-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with cysteine or its derivatives under acidic or basic conditions to form the thiazolidine ring. The benzyl group is then introduced through a nucleophilic substitution reaction using benzyl bromide or benzyl chloride. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(4-methoxyphenyl)-1,3-thiazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiazolidines with different substituents using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Benzyl bromide, benzyl chloride, sodium hydroxide, ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines with different substituents.
Substitution: Compounds with substituted benzyl or methoxyphenyl groups.
Scientific Research Applications
Chemistry
In chemistry, Benzyl 2-(4-methoxyphenyl)-1,3-thiazolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Thiazolidine derivatives have shown promise in various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its potential as a lead compound for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals. Studies are ongoing to evaluate its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Benzyl 2-(4-methoxyphenyl)-1,3-thiazolidine-3-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The benzyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-(4-hydroxyphenyl)-1,3-thiazolidine-3-carboxylate
- Benzyl 2-(4-chlorophenyl)-1,3-thiazolidine-3-carboxylate
- Benzyl 2-(4-nitrophenyl)-1,3-thiazolidine-3-carboxylate
Uniqueness
Benzyl 2-(4-methoxyphenyl)-1,3-thiazolidine-3-carboxylate is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties, reactivity, and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for various applications.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for drug development and industrial applications. Further research is needed to fully understand its mechanism of action and explore its full range of applications.
Properties
CAS No. |
921611-16-7 |
|---|---|
Molecular Formula |
C18H19NO3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
benzyl 2-(4-methoxyphenyl)-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C18H19NO3S/c1-21-16-9-7-15(8-10-16)17-19(11-12-23-17)18(20)22-13-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3 |
InChI Key |
CGVFCDJFTMKNNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(CCS2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


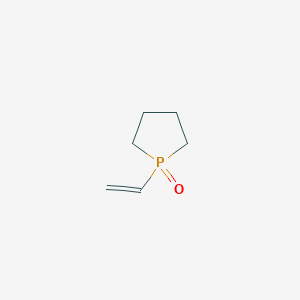
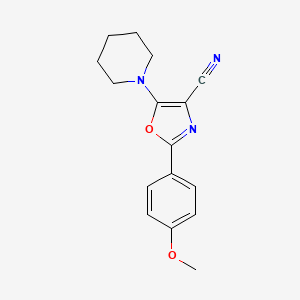
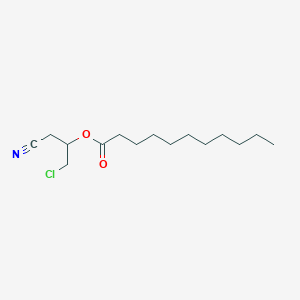
![N-[3-(decanoylamino)propyl]decanamide](/img/structure/B14173286.png)
![5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-3-thione](/img/structure/B14173290.png)
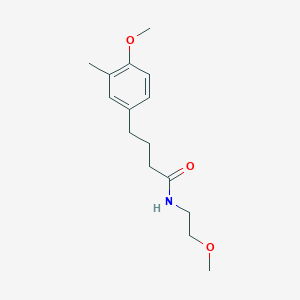

![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole](/img/structure/B14173328.png)
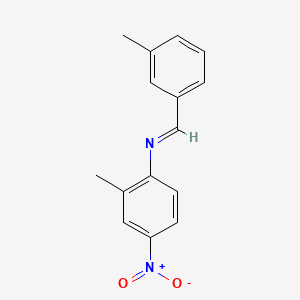
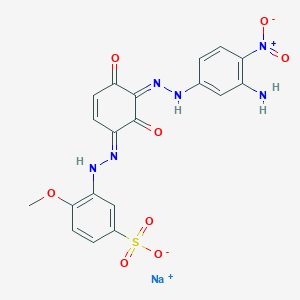
![(5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14173341.png)
![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)
